REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.Cl.Cl[CH:11]1[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH3:17][N:14]1[CH2:15][CH2:16][CH:11]([S:8][C:4]2[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=2)[CH2:12][CH2:13]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)S
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1CCN(CC1)C
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Name
|
cesium carbonate
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Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
, cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
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Details
|
Wash the filtrate with water (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify through a plug of silica gel
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)SC=1C=C(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |